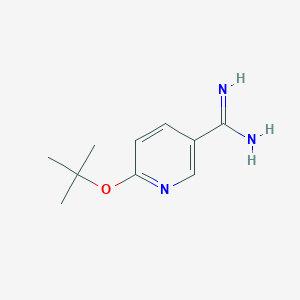

6-(Tert-butoxy)pyridine-3-carboximidamide

Description

Contextualization of Pyridine (B92270) Scaffolds in Medicinal and Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. nih.gov Its prevalence is underscored by its presence in over 7000 existing drug molecules. nih.gov This widespread use is not arbitrary; the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity and polarity to the molecule, which can significantly influence a drug's pharmacokinetic properties, such as solubility and bioavailability. nih.govmdpi.com

Pyridine scaffolds are found in a diverse array of natural products, including alkaloids like nicotine, and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). mdpi.com In synthetic drug development, the pyridine nucleus is a versatile pharmacophore, appearing in drugs with a wide range of therapeutic applications, from anticancer agents to antihistamines. nih.govpharmaguideline.com Its structural similarity to benzene, with one CH group replaced by a nitrogen atom, allows it to interact with biological targets in unique ways, while also providing a scaffold that is readily amenable to chemical modification. nih.gov

Significance of the Carboximidamide Functional Group

The carboximidamide group, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This functional group is recognized for its diverse biological activities. nih.gov Compounds containing the amidine moiety have been investigated for their potential as antitumor, anti-platelet, and antimicrobial agents. nih.gov The presence of both a hydrogen bond donor and acceptor, as well as its basic nature, allows the carboximidamide group to participate in various intermolecular interactions with biological macromolecules, making it a valuable functional group in drug design. nih.gov

Research Focus on 6-(Tert-butoxy)pyridine-3-carboximidamide within Contemporary Chemical Science

While extensive research exists on pyridine and carboximidamide derivatives individually, dedicated studies on this compound are not widely available in peer-reviewed literature. Much of the current information on this specific compound is found in chemical supplier catalogs, which provide basic physicochemical data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1039318-00-7 |

| Molecular Formula | C10H15N3O |

| Molecular Weight | 193.25 g/mol |

This data is compiled from publicly available chemical supplier information.

The interest in this molecule likely stems from its hybrid structure, which combines the established pyridine core with the biologically relevant carboximidamide group and a sterically bulky tert-butoxy (B1229062) group. The tert-butoxy group can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in a medicinal chemistry context.

Overview of Current Academic Research Directions for Pyridine Carboximidamides

Current research into pyridine carboxamides, the broader class of compounds to which this compound belongs, is multifaceted. A significant area of investigation is in the development of novel therapeutic agents. For instance, various pyridine carboxamide derivatives have been synthesized and evaluated for their potential as antifungal agents, acting as succinate (B1194679) dehydrogenase inhibitors. nih.gov Other studies have focused on their potential as anticancer agents, with some pyridine-2-carboxamide derivatives showing promise as potent and selective HPK1 inhibitors for immunotherapy. nih.gov

Furthermore, research has explored the synthesis of pyridine-3-carboxamide (B1143946) analogs for agricultural applications, such as controlling bacterial wilt in tomatoes. researchgate.netnih.gov These studies often involve modifying the substituents on the pyridine ring and the carboxamide nitrogen to optimize biological activity. The synthetic strategies employed typically involve the condensation of a pyridine carboxylic acid with an appropriate amine or the chemical modification of a pre-existing pyridine carboxamide scaffold. nih.govresearchgate.net The overarching goal of this research is to explore the vast chemical space of pyridine carboxamides to identify new compounds with valuable biological activities.

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBCSPBAZOTZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Tert Butoxy Pyridine 3 Carboximidamide and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The assembly of 6-(tert-butoxy)pyridine-3-carboximidamide hinges on the carefully orchestrated synthesis of key precursors and the sequential introduction of its defining functional groups.

Pyridine (B92270) Ring Functionalization Approaches

The functionalization of the pyridine ring is a critical first step in the synthesis of substituted pyridines. A common strategy involves starting with a pre-functionalized pyridine derivative that allows for the regioselective introduction of substituents. For the synthesis of 3,6-disubstituted pyridines, a common starting material is 2-chloropyridine-5-carbonitrile or a related derivative. The existing chloro and cyano groups serve as handles for subsequent transformations.

Various methods exist for the synthesis of functionalized pyridines, including multicomponent reactions and cycloaddition/electrocyclization pathways. nih.govbeilstein-journals.orgnih.gov For instance, the Bohlmann–Rahtz pyridine synthesis allows for the creation of trisubstituted pyridines from stabilized enamines and ethynyl (B1212043) carbonyl compounds. beilstein-journals.orgnih.gov The Hantzsch dihydropyridine (B1217469) synthesis is another well-established multicomponent reaction for accessing dihydropyridine structures, which can then be oxidized to the corresponding pyridines. beilstein-journals.orgnih.gov These methods provide a foundation for creating diverse pyridine cores that can be further elaborated.

Methodologies for Introducing the Tert-butoxy (B1229062) Moiety

The introduction of the tert-butoxy group onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this transformation is a 6-halopyridine derivative, such as 6-chloropyridine-3-carbonitrile. The reaction proceeds by treating the halopyridine with potassium tert-butoxide in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The tert-butoxide anion displaces the halide at the 6-position to furnish the 6-(tert-butoxy)pyridine derivative. The tert-butoxy group is valued for its steric bulk and its role as a potential protecting group, which can be stable under various reaction conditions but is readily removable under acidic conditions. ontosight.ai

An alternative approach for introducing tert-butyl groups onto a pyridine ring involves the reaction of pyridine with tert-butyllithium. wikipedia.orgacs.org However, for the specific introduction of a tert-butoxy group, the SNAr reaction with a halopyridine precursor is generally the more controlled and widely used method.

Formation of the Carboximidamide Group via Nitrile Precursors

The carboximidamide functional group is most commonly synthesized from a nitrile precursor. The conversion of a nitrile to a carboximidamide can be achieved through several methods. One of the most direct is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid catalyst (like HCl) to form an imidate ester hydrochloride. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the desired carboximidamide.

Alternatively, nitriles can be converted to thioamides, which can then be S-alkylated and reacted with an amine to form the carboximidamide. Another approach involves the direct addition of a nucleophile, such as the anion of an amine, to the nitrile, although this often requires harsh conditions. The partial hydrolysis of nitriles to amides is a related transformation that can be achieved under milder acidic or basic conditions. chemistrysteps.comcommonorganicchemistry.comlumenlearning.comlibretexts.org For instance, using hydrogen peroxide in an alkaline solution can be a mild method for this conversion. commonorganicchemistry.com While this yields a carboxamide, further transformation would be necessary to obtain the carboximidamide.

Multi-Step Synthetic Pathways for Complex Pyridine Carboximidamides

The synthesis of more complex pyridine carboximidamides often necessitates multi-step reaction sequences. These pathways allow for the introduction of various substituents and the construction of intricate molecular architectures. The synthesis of pyridine-3-carboxamide (B1143946) analogs, for example, has been achieved through multi-step processes to develop agents with specific biological activities. semanticscholar.orgnih.gov

A general multi-step pathway for a complex pyridine carboximidamide might involve:

Initial Pyridine Ring Synthesis: Utilizing a multicomponent reaction to construct a polysubstituted pyridine core. nih.gov

Functional Group Interconversions: Modifying the initial substituents through reactions such as oxidation, reduction, or substitution to install the desired functionalities.

Introduction of Key Moieties: This could involve cross-coupling reactions to append aryl or alkyl groups, or nucleophilic substitution to introduce alkoxy or amino functionalities.

Final Functional Group Transformation: Converting a precursor group, such as a nitrile or an ester, into the final carboximidamide or carboxamide moiety.

The synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride illustrates a multi-step approach where the core pyridine structure is elaborated through a series of coupling and cyclization reactions. mdpi.com

Catalytic Approaches in Pyridine Carboximidamide Synthesis

Catalytic methods, particularly those employing transition metals, play a significant role in the efficient and selective synthesis of pyridine derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. elsevier.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to form carbon-carbon bonds between a halopyridine and a suitable coupling partner. For instance, a 6-halopyridine precursor could be coupled with an organoboron reagent (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to introduce a variety of substituents at the 6-position before the introduction of the carboximidamide group at the 3-position.

Copper-catalyzed reactions are also valuable, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. nih.gov For example, a copper catalyst could be employed in the introduction of the tert-butoxy group via an Ullmann-type reaction. Furthermore, palladium-catalyzed carbonylation reactions can be used to introduce a carboxamide moiety onto a pyridine ring, starting from a halo- or iodo-pyridine derivative. nih.gov This approach offers a direct route to pyridine carboxamides, which can be precursors to carboximidamides. The use of transition metal catalysts often allows for milder reaction conditions and greater functional group tolerance compared to traditional methods. rsc.orgjscimedcentral.com

Organocatalytic and Metal-Free Synthetic Routes

The development of synthetic routes that avoid transition metals is a significant goal in green chemistry, aimed at reducing costs and potential metal contamination in final products. For pyridine systems, several organocatalytic and metal-free approaches have been developed that could be adapted for the synthesis of this compound.

One prominent metal-free strategy involves the construction of the pyridine ring itself from acyclic precursors. For instance, a base-catalyzed, three-component reaction involving ynals, isocyanates, amines, and alcohols can produce highly substituted pyridines with high regioselectivity. organic-chemistry.org This metal-free, environmentally benign method could theoretically be used to construct a pyridine ring already bearing the necessary substituents at the C3 and C6 positions. organic-chemistry.org Another approach is the condensation of α,β-unsaturated aldehydes with propargylamine, catalyzed by sodium bicarbonate, which proceeds through an imine formation and subsequent cyclization. nih.gov

For the functionalization of a pre-existing pyridine ring, photochemical organocatalytic methods have emerged. These reactions can proceed via pyridinyl radicals, generated from pyridinium (B92312) ions, which then couple with other radical species. nih.gov This strategy allows for C4-functionalization with high regioselectivity, diverging from classical Minisci chemistry. nih.govacs.org While this particular regioselectivity may not be directly applicable to the C3/C6 substitution pattern of the target molecule, it highlights the potential of organocatalysis in selective pyridine functionalization.

Furthermore, metal-free methods for the synthesis of pyridine carboxamides, close structural relatives and potential precursors to carboximidamides, have been reported. A notable example is the tert-butyl hydroperoxide (TBHP)-mediated denitrogenative coupling of pyridine carbohydrazides with amines in water, which provides a straightforward, metal-free route to the amide bond. rsc.org

Table 1: Examples of Metal-Free Pyridine Synthesis Methodologies

| Methodology | Key Reagents/Catalysts | Type of Pyridine Product | Key Advantages | Reference |

|---|---|---|---|---|

| Base-Catalyzed Three-Component Reaction | DIPEA (N,N-Diisopropylethylamine) | 2,3,6-Substituted Pyridines | Metal-free, high regioselectivity, inexpensive | organic-chemistry.org |

| Condensation/Cyclization | NaHCO₃ | Multisubstituted Pyridines | Metal-free, mild conditions, byproduct is water | nih.gov |

| Denitrogenative Amidation | TBHP | Pyridine Carboxamides | Metal-free, occurs in water, good yields | rsc.org |

| Photochemical Organocatalysis | Dithiophosphoric acid | C4-Allylated Pyridines | Novel regioselectivity, harnesses pyridinyl radicals | nih.govacs.org |

Reaction Optimization and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability and scalability of a synthetic process. For the synthesis of heterocyclic amides and related structures, key parameters such as catalyst choice, solvent, base, temperature, and pressure are systematically varied.

In the synthesis of heterocyclic carboxamides via palladium-catalyzed aminocarbonylation, a related transformation, reaction optimization has been shown to be critical. Studies on the synthesis of 6-carboxamido derivatives of imidazo[1,2-a]pyridines demonstrate how changing reaction parameters can significantly influence outcomes. For example, the choice of solvent and base can dramatically affect conversion rates and selectivity. In one study, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in toluene (B28343) at a lower pressure (5 bar) and higher temperature (120 °C) favored the formation of the desired amide product over potential byproducts like α-ketoamides. nih.gov In contrast, using triethylamine (B128534) in DMF at higher pressure (30 bar) led to different product ratios. nih.gov

The efficiency of amide bond formation, a key step in synthesizing precursors to the target carboximidamide, has also been a focus of optimization. A novel one-pot reaction for N-acylation of low-reactivity nitrogen-containing heterocycles uses a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O). asiaresearchnews.com This system efficiently produces amide compounds at high yields without the need for specialized equipment or heat, addressing a significant challenge in medicinal chemistry. asiaresearchnews.com Such optimized, efficient methods are essential for the practical synthesis of compounds like this compound.

Table 2: Optimization of Aminocarbonylation for a Heterocyclic Amide

| Entry | Base | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Et₃N | DMF | 100 | 30 | >99 | nih.gov |

| 2 | DBU | DMF | 100 | 30 | 98 | nih.gov |

| 3 | DBU | Toluene | 120 | 5 | >99 | nih.gov |

| 4 | DBU | Dioxane | 120 | 5 | >99 | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic heterocycles like this compound. The directing effects of existing substituents on the pyridine ring heavily influence the position of subsequent functionalization.

The synthesis of 2,3,6-trisubstituted pyridines, a pattern analogous to the target molecule, often requires careful control of regioselectivity. One approach utilizes readily accessible isoxazolinones in a palladium-catalyzed process involving a C-regioselective 1,4-addition to vinylketones. nih.gov The specific choice of catalyst and reactants directs the formation of the desired substitution pattern. nih.gov

Pyridyne chemistry offers another route to regioselectively difunctionalize pyridines. The generation of a 3,4-pyridyne intermediate from a 3-chloropyridine (B48278) precursor allows for the sequential addition of a nucleophile and an electrophile. rsc.org The regioselectivity of the initial nucleophilic addition to the pyridyne can be controlled by a directing group at the C2 position. An ethoxy group, for example, can direct the addition of an organomagnesium reagent selectively to the C4 position, allowing for subsequent functionalization at C3. rsc.org This illustrates how proximate functional groups can exert powerful control over reaction regiochemistry.

Stereoselectivity is not relevant to the synthesis of the achiral target molecule this compound. However, it is a crucial factor in the synthesis of many of its analogues, particularly those containing chiral centers, such as substituted piperidines derived from pyridine precursors. The dearomatization of pyridines is a common strategy to produce these chiral scaffolds. mdpi.com For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate can provide 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org These intermediates can then be reduced to furnish enantioenriched 3-substituted piperidines, which are valuable building blocks in pharmaceutical synthesis. nih.gov

Table 3: Summary of Selectivity in Pyridine Synthesis

| Concept | Methodology Example | Controlling Factors | Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Functionalization via 3,4-Pyridyne Intermediate | C2-ethoxy directing group | Selective nucleophilic addition at C4 | rsc.org |

| Regioselectivity | Pd-Catalyzed Reaction of Isoxazolinones | Catalyst and substrate structure | Formation of 2,3,6-trisubstituted pyridines | nih.gov |

| Stereoselectivity | Rh-Catalyzed Asymmetric Carbometalation | Chiral ligand on Rh catalyst | Enantioenriched 3-substituted tetrahydropyridines | nih.govacs.org |

Chemical Reactivity and Derivatization of 6 Tert Butoxy Pyridine 3 Carboximidamide

Transformations at the Carboximidamide Moiety

The carboximidamide group, also known as an amidine, is the primary site of reactivity in 6-(Tert-butoxy)pyridine-3-carboximidamide. Its nucleophilic nitrogen atoms and electrophilic carbon atom readily participate in a variety of reactions, making it a valuable synthon for the elaboration of more complex molecular architectures.

Nucleophilic Additions and Condensation Reactions

The carboximidamide functionality is susceptible to nucleophilic attack at the central carbon atom. While direct, uncatalyzed additions of simple nucleophiles are not extensively documented for this specific compound, the general reactivity pattern of amidines suggests that strong nucleophiles can add to the C=N double bond.

More prevalent are condensation reactions where the nucleophilic character of the amidine nitrogen atoms is exploited. These reactions typically involve electrophilic partners and often proceed under acidic or basic catalysis to facilitate the elimination of a small molecule, such as water or an alcohol. For instance, condensation with carbonyl compounds can lead to the formation of new carbon-nitrogen bonds, paving the way for subsequent cyclization events.

Cyclization Reactions to Form Heterocyclic Systems

The true synthetic utility of this compound is most evident in its application in cyclization reactions to generate a variety of heterocyclic rings. The bifunctional nature of the carboximidamide moiety, possessing both nucleophilic and electrophilic characteristics, allows it to act as a key building block in the assembly of these ring systems.

The construction of the pyrimidine (B1678525) ring is a hallmark application of amidine chemistry. In a typical approach, this compound can serve as the N-C-N fragment, which undergoes condensation with a three-carbon electrophilic partner. Suitable reaction partners include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and esters. The reaction proceeds through an initial nucleophilic attack by one of the amidine nitrogens on an electrophilic carbon of the partner molecule, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic pyrimidine ring.

Table 1: Illustrative Pyrimidine Synthesis from Carboximidamide Precursors

| Reagent (Three-Carbon Unit) | Resulting Pyrimidine Substitution Pattern |

|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | 4,6-Dimethyl-2-(6-(tert-butoxy)pyridin-3-yl)pyrimidine |

| β-Ketoester (e.g., Ethyl acetoacetate) | 4-Hydroxy-6-methyl-2-(6-(tert-butoxy)pyridin-3-yl)pyrimidine |

| α,β-Unsaturated Ketone (e.g., Chalcone) | 4,6-Diaryl-2-(6-(tert-butoxy)pyridin-3-yl)pyrimidine |

Note: This table presents hypothetical products based on established reactivity patterns of carboximidamides.

The carboximidamide moiety is also a precursor for the synthesis of imidazole (B134444) and guanidine (B92328) derivatives. The formation of imidazoles can be achieved by reacting this compound with α-haloketones. This reaction follows a well-established pathway where the initial step is the N-alkylation of the amidine by the α-haloketone, followed by an intramolecular condensation between the remaining nitrogen of the amidine and the ketone carbonyl group, leading to the formation of the five-membered imidazole ring.

Furthermore, the carboximidamide can be a building block for more complex guanidine-containing structures. While direct transformation into a simple guanidine is not a typical reaction, its incorporation into larger molecules can result in the formation of a guanidinyl moiety as part of a larger heterocyclic system.

The conversion of a carboximidamide to oxadiazole and triazole rings typically requires initial transformation into a more suitable precursor, such as an N-acylcarboximidamide or a related intermediate. For instance, acylation of this compound on one of the nitrogen atoms would generate a species primed for cyclodehydration to form a 1,2,4-oxadiazole (B8745197) ring.

Similarly, the synthesis of triazoles can be envisioned through multi-step sequences. One potential route involves the reaction of the carboximidamide with a hydrazine (B178648) derivative, which could then undergo oxidative cyclization or condensation with another one-carbon unit to form the triazole ring. Direct cyclization reactions of carboximidamides to form these five-membered heterocycles are less common and often require specific activating agents or reaction conditions.

Reactivity of the Pyridine (B92270) Core

The pyridine ring of this compound is generally electron-deficient due to the electronegativity of the nitrogen atom. However, the presence of the electron-donating tert-butoxy (B1229062) group at the 6-position significantly influences its reactivity. This substituent directs electrophilic attack to the positions ortho and para to it, namely the 3- and 5-positions. Since the 3-position is already substituted, electrophilic aromatic substitution would be expected to occur preferentially at the 5-position.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (the 2- and 4-positions). The tert-butoxy group at the 6-position would further influence the regioselectivity of such reactions. However, the bulky nature of the tert-butyl group may provide steric hindrance to approaching nucleophiles at the adjacent 5-position.

Table 2: Predicted Regioselectivity of Reactions on the Pyridine Core

| Reaction Type | Expected Position of Attack | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | 5-position | The tert-butoxy group is an ortho, para-director, and the 5-position is para to it and meta to the carboximidamide. |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | These positions are electronically activated by the ring nitrogen. |

Note: This table is based on general principles of pyridine reactivity and the electronic effects of the substituents.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Generally, the pyridine nucleus is deactivated towards electrophilic attack compared to benzene. The nitrogen atom and the acidic conditions often required for EAS protonate the ring, further increasing its deactivation. rsc.org However, the substituents on the this compound ring significantly modulate this reactivity.

Influence of Substituents: The 6-tert-butoxy group is a strong electron-donating group (EDG) via resonance, which activates the positions ortho (C5) and para (C3) to it for electrophilic attack. Conversely, the 3-carboximidamide group is expected to be electron-withdrawing, deactivating the ring.

Predicted Reactivity: The strong activating effect of the tert-butoxy group may counteract the deactivating nature of the pyridine nitrogen and the carboximidamide group, potentially allowing for EAS reactions under controlled conditions. Electrophilic substitution, if successful, would likely be directed to the C5 position, which is ortho to the activating tert-butoxy group and meta to the deactivating carboximidamide group. Studies on the nitration of pyridine-N-oxide have shown that directing effects can be finely tuned based on substituents and reaction conditions. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient character of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the C2, C4, or C6 positions. youtube.comresearchgate.net

Mechanism and Requirements: SNAr reactions typically proceed through a two-step addition-elimination sequence via a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com However, evidence suggests that some SNAr reactions on heterocyclic systems may proceed through a concerted mechanism. nih.gov For a substitution to occur on this compound, a derivative bearing a leaving group (e.g., a halogen) would be required.

| Reaction Type | General Pyridine Reactivity | Influence of Substituents on Target Molecule | Predicted Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivated | 6-t-BuO: Activating (directs ortho, para) 3-Carboximidamide: Deactivating | Substitution possible under forcing conditions, likely at C5 |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (requires leaving group) | Pyridine N: Activating 6-t-BuO: Deactivating | Feasible on halogenated derivatives; regioselectivity depends on leaving group position |

Dearomatization Reactions of Pyridine Derivatives

Dearomatization reactions transform flat aromatic pyridines into three-dimensional dihydropyridines and piperidines, which are valuable structures in medicinal chemistry. nih.gov This transformation typically involves overcoming the energy barrier of disrupting aromaticity. researchgate.net

A common strategy is the nucleophilic dearomatization of pyridinium (B92312) salts. mdpi.com The pyridine nitrogen is first functionalized to form a pyridinium ion, which renders the ring sufficiently electrophilic to be attacked by a nucleophile. researchgate.netmdpi.com

Activation Step: this compound could be activated by reaction with an alkylating or acylating agent to form a corresponding N-alkyl- or N-acylpyridinium salt.

Nucleophilic Addition: These activated salts can then react with a wide array of nucleophiles, such as organometallic reagents, enolates, or boronic acids. mdpi.commdpi.com The addition typically occurs at the C2, C4, or C6 position. For an N-substituted derivative of this compound, nucleophilic attack would likely yield 1,2-, 1,4-, or 1,6-dihydropyridine products. The regioselectivity of the attack is a known challenge and depends on the nature of the N-substituent, the nucleophile, and other ring substituents. mdpi.com

Stereoselectivity: Significant progress has been made in catalytic asymmetric dearomatization, allowing for the synthesis of enantioenriched dihydropyridines and their derivatives. nih.govmdpi.com

| Pyridine Activation Method | Nucleophile Type | Product Class | Reference |

|---|---|---|---|

| N-Acylation (in situ) | Organocuprates | 1,2- or 1,4-Dihydropyridines | mdpi.com |

| N-Alkylation | Enolates / Silyl Enol Ethers | 4-Acyl-1,4-dihydropyridines | mdpi.com |

| N-Alkylation (Chiral Auxiliary) | Grignard Reagents | Chiral 1,2-Dihydropyridines | mdpi.com |

| N-Benzylation | Boronic Acids (Rh-catalyzed) | 6-Aryl-1,6-dihydropyridines | mdpi.com |

Role as a Synthetic Intermediate and Building Block

The distinct functional handles on this compound make it a versatile building block for the synthesis of more complex molecules. cymitquimica.com The pyridine-3-carboxamide (B1143946) framework itself is a key component in numerous biologically active compounds and natural products. nih.gov

Construction of Diverse Molecular Architectures

The strategic modification of the carboximidamide and tert-butoxy groups, along with the pyridine core, opens pathways to a wide array of molecular scaffolds.

Carboximidamide Group Transformations: The amidine functionality is a masked carboxylic acid derivative. It can be hydrolyzed to the corresponding amide or carboxylic acid. Furthermore, the two nitrogen atoms of the amidine can participate in cyclization reactions with 1,3-dielectrophiles (e.g., β-diketones, malonates) to construct pyrimidine rings, a common heterocyclic motif in pharmaceuticals.

Tert-butoxy Group Cleavage: The tert-butoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., with trifluoroacetic acid). This deprotection would unmask a 6-hydroxypyridine, which exists in equilibrium with its tautomeric form, the pyridin-2-one. The pyridone scaffold is a privileged structure in drug discovery.

Pyridine Ring Functionalization: As discussed, the pyridine ring can be further functionalized through substitution or used in cross-coupling reactions if converted to a suitable derivative (e.g., a halopyridine).

| Functional Group | Reaction | Resulting Scaffold |

|---|---|---|

| 3-Carboximidamide | Hydrolysis | 6-(Tert-butoxy)pyridine-3-carboxamide/carboxylic acid |

| 3-Carboximidamide | Cyclocondensation with 1,3-dicarbonyls | Pyrimidinyl-pyridine derivatives |

| 6-Tert-butoxy | Acid-catalyzed cleavage | 6-Oxo-1,6-dihydropyridine-3-carboximidamide (Pyridone) |

| Pyridine Ring | Halogenation followed by Suzuki/Buchwald-Hartwig coupling | Aryl- or amino-substituted pyridine derivatives |

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are powerful tools for efficiently building molecular complexity. nih.gov Pyridine derivatives are frequently employed as key starting materials in various MCRs.

While this compound itself may not be a typical MCR substrate, its derivatives could be highly valuable. For instance, conversion of the carboximidamide to an aldehyde (6-(tert-butoxy)pyridine-3-carbaldehyde, a known compound) or an amine would create substrates for some of the most powerful MCRs. nih.gov

Povarov Reaction: A pyridine-3-amine derivative could react with an aldehyde and an alkene in a Povarov reaction to generate complex tetrahydroquinolines. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: A pyridine-3-carbaldehyde derivative could react with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to construct 1,4-dihydropyridine (B1200194) rings, which are themselves important pharmacophores.

Petasis Reaction: A pyridine-3-amine derivative could undergo a Petasis reaction with an aldehyde and a boronic acid to form allylic amines. nih.gov

Ugi and Passerini Reactions: These isocyanide-based MCRs require an amine and a carbonyl component. Derivatives of the title compound could serve as the amine or, after modification, the carbonyl input, enabling rapid access to complex peptide-like scaffolds. nih.gov The use of pyridine scaffolds in MCRs has been demonstrated as an effective strategy for creating libraries of compounds for drug discovery. rug.nlmdpi.com

Spectroscopic and Structural Characterization Methodologies

Chromatographic Techniques for Purification and Purity AssessmentNo specific chromatographic methods for the purification and purity assessment of 6-(Tert-butoxy)pyridine-3-carboximidamide could be found in the searched literature.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a fundamental analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For a compound like this compound, TLC would be an essential tool during its synthesis and purification.

The process involves spotting a small amount of the compound onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The polarity of the compound relative to the polarity of the solvent system determines its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

In a typical application, different solvent systems would be tested to achieve optimal separation, ideally resulting in an Rf value between 0.3 and 0.7 for the target compound. Visualization is commonly achieved under UV light (at 254 nm or 365 nm) if the compound is UV-active, or by using chemical staining agents.

Table 1: Illustrative TLC Data for this compound (Note: This table is a template; specific experimental data is not available in the literature.)

| Stationary Phase | Mobile Phase (Solvent System) | Rf Value | Detection Method |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | [Data Not Available] | UV (254 nm) |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate:Hexane (1:1) | [Data Not Available] | UV (254 nm) |

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the standard method. This technique operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase (e.g., silica gel or alumina), and the crude product is loaded onto the top. A solvent system (eluent), often determined through prior TLC analysis, is then passed through the column.

Fractions are collected as the eluent exits the column, and these are typically analyzed by TLC to determine which ones contain the pure desired compound. The selection of the stationary and mobile phases is critical to achieve effective separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. For determining the purity of this compound, a reverse-phase HPLC method would likely be employed.

In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The sample is injected into the system, and a high-pressure pump forces the mobile phase through the column. A detector (e.g., a UV-Vis detector set to a wavelength where the compound absorbs maximally) measures the compound as it elutes. The time it takes for the compound to pass through the column is known as its retention time, which is a characteristic identifier under specific conditions. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound (Note: This table is a template; specific experimental data is not available in the literature.)

| Parameter | Value |

|---|---|

| Column | [e.g., C18, 5 µm, 4.6 x 250 mm] |

| Mobile Phase | [e.g., Gradient of Acetonitrile and Water with 0.1% Formic Acid] |

| Flow Rate | [e.g., 1.0 mL/min] |

| Detection | [e.g., UV at 260 nm] |

| Retention Time | [Data Not Available] |

| Purity | [Data Not Available] |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the in vitro biological and structure-activity relationship (SAR) studies for the chemical compound this compound corresponding to the sections outlined in your request.

Extensive searches for data on the compound's potential inhibitory effects on Carboxypeptidase Taq, Pullulanase, Sphingosine Kinase-2 (SphK2), and C1s enzymes did not yield any specific results. Similarly, literature detailing in vitro antibacterial or antifungal evaluations against pathogenic strains for this particular compound is not available.

The provided search results discuss the biological activities of structurally related but distinct pyridine (B92270) derivatives. However, in adherence to the strict instructions to focus solely on this compound, this information cannot be used to populate the requested article, as it would fall outside the specified scope.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for this compound based on the currently available information.

Biological Activity and Structure Activity Relationship Sar Studies in Vitro

In Vitro Antimicrobial and Antifungal Evaluations

Anti-biofilm Properties

The formation of biofilms by pathogenic bacteria presents a significant challenge in treating infections, as these structures provide enhanced resistance to conventional antibiotics. mdpi.com Compounds that can inhibit or disrupt biofilm formation are therefore of considerable interest. Research into pyridine-based compounds has shown promising anti-biofilm activity. nih.gov For instance, certain N-alkylated pyridine-based organic salts have demonstrated inhibitory effects against biofilm formation by both S. aureus and E. coli. nih.gov

Specifically, pyridine (B92270) carboxamide derivatives are being explored for their potential as anti-biofilm agents. While direct studies on 6-(Tert-butoxy)pyridine-3-carboximidamide are not extensively detailed in available literature, the broader class of pyridine-containing molecules shows precedent for this activity. The anti-biofilm mechanism often involves the disruption of bacterial communication systems, such as quorum sensing (QS), which regulates biofilm production. mdpi.commdpi.com

Table 1: Anti-biofilm Activity of Selected Pyridine Derivatives Note: Data for the specific compound this compound is not available in the searched literature. The table presents data for analogous compounds to illustrate the potential of the pyridine scaffold.

| Compound Series | Organism | Activity | Concentration | Reference |

|---|---|---|---|---|

| N-alkylated pyridine salts | S. aureus | 58 ± 0.4% inhibition | 75 µg/mL | nih.gov |

| N-alkylated pyridine salts | E. coli | 55 ± 0.5% inhibition | 100 µg/mL | nih.gov |

| AHL analog (ABA-5) | P. aeruginosa | 100% inhibition | 50 µM | mdpi.com |

| AHL analog (ABA-6) | P. aeruginosa | 100% inhibition | 50 µM | mdpi.com |

Antifungal Efficacy

Pyridine carboxamides have emerged as a significant class of compounds with potent antifungal properties. nih.govnih.gov Research has demonstrated that derivatives of this scaffold can exhibit significant inhibitory activity against various plant pathogenic fungi. nih.gov One of the key mechanisms of action for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.govnih.gov

For example, a study on novel pyridine carboxamide derivatives identified compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) as a potent antifungal agent against Botrytis cinerea. nih.govnih.gov This compound's efficacy, both in vitro and in vivo, was found to be comparable to the commercial fungicide thifluzamide. nih.gov Such findings underscore the potential of the pyridine carboxamide core, shared by this compound, in the development of new antifungal agents.

Table 2: In Vitro Antifungal Activity of Pyridine Carboxamide Analogues This table presents data for analogous compounds to highlight the antifungal potential of the chemical class.

| Compound | Fungal Strain | IC50 / Inhibition Rate | Reference |

|---|---|---|---|

| Compound 3f | Botrytis cinerea | 76.9% inhibition @ 50 mg/L | nih.gov |

| Compound 3g | Colletotrichum ambiens | 84.1% inhibition @ 50 mg/L | nih.gov |

| Compound 5c | Aspergillus fumigatus | MIC = 1.95 µg/mL | ccsenet.org |

| Compound 3a | Aspergillus fumigatus | MIC = 1.95 µg/mL | ccsenet.org |

Structure-Activity Relationship (SAR) Analysis in Pyridine Carboximidamide Analogues

Elucidating the Influence of Substituent Variations on In Vitro Potency

The biological activity of pyridine and pyrimidine (B1678525) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govresearchgate.net For pyridine-based compounds, the presence and placement of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov

In the context of imidazo[1,2-a]pyridine-8-carboxamides, a related class of compounds, SAR studies have revealed that modifications to the carboxamide group and substitutions on the imidazopyridine ring system significantly impact antimycobacterial activity. nih.gov Similarly, for pyrimidine-4-carboxamides, systematic modification of substituents at three different positions was crucial in optimizing potency and lipophilicity, leading to the development of a potent and selective inhibitor. researchgate.net This highlights the principle that even subtle changes, such as restricting the conformation of a substituent (e.g., replacing N-methylphenethylamine with (S)-3-phenylpiperidine), can lead to substantial increases in inhibitory potency. researchgate.net For this compound, the bulky tert-butoxy (B1229062) group at the 6-position and the carboximidamide group at the 3-position are key determinants of its physicochemical properties and biological activity, and variations at these sites would be expected to significantly modulate its potency.

Pharmacophore Development and Optimization

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com This approach is valuable for designing new, more potent molecules by ensuring they fit the required interaction pattern of a biological target. openpharmaceuticalsciencesjournal.comnih.govnih.gov

For scaffolds related to pyridine carboximidamide, pharmacophore models have been successfully developed. For instance, a five-point pharmacophore model (AHHRR) for pyrozolo[1,5-a]pyridine analogues identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial features for inhibiting the phosphodiesterase 4 (PDE4) enzyme. nih.gov Another study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues generated a five-featured hypothesis (HHPRR) for antimycobacterial activity. openpharmaceuticalsciencesjournal.com The development of a specific pharmacophore model for this compound would involve mapping its key chemical features—such as hydrogen bond donors and acceptors from the carboximidamide group, and hydrophobic features from the tert-butoxy group—to optimize interactions with its intended biological target.

Exploration of Other Predicted In Vitro Bioactivities

The pyridine and pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a vast number of biologically active compounds and FDA-approved drugs. nih.govbohrium.com This widespread activity suggests that compounds like this compound, which contains a pyridine core, may possess a range of other in vitro bioactivities.

Anticancer Activity : Pyridine and pyrimidine derivatives are extensively studied for their anticancer properties. bohrium.comnih.govelsevierpure.com Their mechanism of action often involves interfering with DNA through hydrogen bonding or inhibiting key enzymes in cancer pathogenesis. nih.gov Numerous synthetic derivatives have shown potent in vitro activity against a wide array of human tumor cell lines, including leukemia, lung, breast, and colon cancer. nih.gov

Antiviral Activity : The pyridine and pyrimidine cores are integral to many antiviral drugs. bohrium.comacs.org Analogues of these heterocycles have shown potent inhibition of viral replication, such as with the influenza virus. acs.org Fused heterocyclic systems, like pyrimido[4,5-d]pyrimidines, have demonstrated remarkable efficacy against human coronaviruses. mdpi.com

Anti-inflammatory Activity : Pyrimidine and pyridine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and various cytokines (e.g., TNF-α, IL-6). nih.govresearchgate.netnih.govdovepress.com Studies have shown that certain pyridine derivatives can significantly inhibit NO production in LPS-stimulated macrophages, with IC50 values in the micromolar range. nih.govresearchgate.net

Anticonvulsant Activity : Fused pyrimidine systems, such as triazolopyrimidines, have shown significant anticonvulsant activity in various seizure models. researchgate.netfrontiersin.org The mechanism often involves interaction with GABAA receptors. researchgate.netactapharmsci.com The structural features of these heterocyclic systems are considered key for their potential as antiepileptic agents. eurekaselect.comresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in understanding how a ligand such as 6-(Tert-butoxy)pyridine-3-carboximidamide might interact with biological targets, typically proteins. These computational methods predict the preferred orientation and binding affinity of a molecule within a target's active site.

However, no specific molecular docking studies for this compound have been published. Such a study would involve:

Target Identification: Selecting a protein of interest based on the compound's potential therapeutic applications.

Binding Site Prediction: Identifying the most likely binding pocket on the target protein.

Docking Simulation: Using algorithms to fit the three-dimensional structure of this compound into the binding site.

Scoring and Analysis: Evaluating the stability of the ligand-target complex, often reported as a binding energy score, and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Without such research, the potential biological targets and interaction profiles of this compound remain speculative.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of a molecule. These calculations can determine various molecular properties.

For this compound, no specific quantum chemical calculation data has been reported. A typical study would generate data for:

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Electron Density Distribution: Mapping the electron density to understand the distribution of charge across the molecule.

Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface to predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Calculating parameters such as chemical hardness, softness, and electronegativity to quantify the molecule's reactivity.

The absence of these calculations means that a detailed, quantitative understanding of the electronic structure and intrinsic reactivity of this compound is not available in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt, which is crucial for its biological activity. The tert-butoxy (B1229062) group and the carboximidamide group in this compound can rotate, leading to various conformers.

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this molecule over time, providing insights into its flexibility and conformational preferences in different environments (e.g., in a vacuum or in a solvent).

Currently, there are no published conformational analyses or molecular dynamics simulations for this compound. Such studies would reveal:

Low-Energy Conformations: The most stable three-dimensional arrangements of the atoms.

Rotational Barriers: The energy required to rotate around specific bonds.

Flexibility: How the molecule's shape changes over time, which can influence its ability to bind to a target.

Prediction of Physicochemical Parameters and ADME Properties

Computational tools are widely used to predict the physicochemical properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of potential drug candidates. These in silico predictions help in the early stages of drug discovery to assess the viability of a compound.

While general predictive models exist, specific, experimentally validated, or detailed computational predictions for the ADME properties of this compound are not available in research literature. A computational ADME study would typically generate a data table with predictions for the following parameters:

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | Data Unavailable |

| LogP (Octanol/Water Partition) | Data Unavailable |

| Topological Polar Surface Area (TPSA) | Data Unavailable |

| Number of Hydrogen Bond Donors | Data Unavailable |

| Number of Hydrogen Bond Acceptors | Data Unavailable |

| Aqueous Solubility | Data Unavailable |

| Blood-Brain Barrier Permeability | Data Unavailable |

| Cytochrome P450 Inhibition | Data Unavailable |

Without these specific computational studies, a comprehensive profile of this compound's likely behavior in a biological system cannot be constructed.

Applications As Ligands in Catalysis

Coordination Chemistry of Pyridine (B92270) Carboximidamides with Transition Metals

The coordination chemistry of pyridine carboximidamides is foundational to their function as ligands. These molecules typically act as bidentate ligands, coordinating to a transition metal center through two nitrogen atoms: the pyridine ring nitrogen and one of the nitrogen atoms of the carboximidamide group. This forms a stable five- or six-membered chelate ring, which enhances the stability of the resulting metal complex.

The nitrogen atom of the pyridine ring is a classic Lewis base, readily donating its lone pair of electrons to a metal center. wikipedia.orgsemanticscholar.org The carboximidamide functional group, -C(=NH)NH2, is analogous to the more commonly studied carboxamide group in its coordinating behavior. tandfonline.comias.ac.in Deprotonation of the amide nitrogen in related pyridine carboxamide ligands has been shown to occur upon complexation with certain metals, leading to a strong, anionic N,N-chelate. nih.gov This bidentate N,N-coordination enforces a specific geometry around the metal, which is crucial for catalytic activity.

The 6-tert-butoxy group on the pyridine ring does not directly participate in coordination. However, its significant steric bulk plays a crucial role in influencing the coordination sphere. chemrxiv.orgrsc.org This bulky group can create a specific pocket around the metal's active site, potentially leading to higher selectivity in catalytic reactions. It also impacts the electronic properties of the pyridine ring, increasing its electron-donating ability, which can modulate the reactivity of the metal center.

Table 1: Representative Coordination Complexes of Pyridine-Amide Type Ligands with Transition Metals

| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry | Reference(s) |

|---|---|---|---|---|

| Pyridine-2-carboxamide | Zn(II) | N(pyridine), O(amide) | Distorted Octahedral | ias.ac.in |

| Pyridine-2,6-dicarboxamide | Cu(II) | N(pyridine), N(amide) | Varies (Trinuclear, Tetranuclear) | nih.govresearchgate.net |

| N-(3-carboxylphenyl)pyridine-2'-carboxamide | Co(II), Ni(II), Cu(II) | N(pyridine), O(amide) | Distorted Octahedral | tandfonline.com |

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Pyridine-containing ligands are instrumental in a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. nih.govnih.govresearchgate.net These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these catalytic systems often hinges on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Ligands based on the pyridine carboximidamide scaffold are particularly effective for several reasons:

Enhanced Stability: The strong chelation provided by the bidentate N,N-coordination stabilizes the metal catalyst, preventing decomposition and allowing for lower catalyst loadings and longer catalyst lifetimes.

Tunable Properties: The electronic and steric properties of the ligand can be finely tuned by modifying substituents on the pyridine ring. The electron-donating tert-butoxy (B1229062) group in 6-(tert-butoxy)pyridine-3-carboximidamide can increase the electron density at the metal center. This, in turn, can promote the oxidative addition step, which is often rate-limiting in cross-coupling cycles. nih.gov

Steric Influence: The bulky tert-butoxy group can accelerate the final reductive elimination step by creating steric pressure that favors the formation of the product and the regeneration of the active catalyst. nih.govnih.gov

While the Suzuki-Miyaura reaction often struggles with pyridine-containing substrates due to issues with the corresponding boronic acids, the use of alternative coupling partners like pyridine sulfinates has shown great promise. rsc.org Similarly, employing robust pyridine-based ligands like this compound can overcome challenges in coupling reactions involving heteroaromatic substrates.

Design and Synthesis of Novel Pyridine Carboximidamide Ligands for Specific Catalytic Transformations

The modular nature of this compound makes it an attractive scaffold for the design of new ligands tailored for specific catalytic challenges. The synthesis of such ligands generally begins with a functionalized pyridine, such as a cyanopyridine.

A plausible synthetic route to this compound would start from 6-(tert-butoxy)nicotinonitrile. The nitrile group can be converted to the carboximidamide functionality through methods like the Pinner reaction or by treatment with ammonia (B1221849) or its equivalents. This straightforward access allows for the creation of a library of ligands with diverse steric and electronic profiles by simply varying the starting substituted pyridine.

Key design principles for new ligands based on this scaffold include:

Varying Steric Bulk: The tert-butoxy group already provides significant steric hindrance. mdpi.com This can be further modified to fine-tune selectivity. For example, replacing it with smaller or larger alkoxy groups would alter the size of the catalytic pocket.

Introducing Chirality: For asymmetric catalysis, chiral centers can be introduced, for instance, by using chiral amines in the synthesis of the carboximidamide group or by incorporating a chiral substituent on the pyridine ring.

Mechanistic Investigations of Catalytic Action

Understanding the mechanism by which this compound influences a catalytic cycle is key to its rational application and improvement. In a typical palladium-catalyzed cross-coupling reaction, the mechanism is believed to proceed through a Pd(0)/Pd(II) cycle. nih.gov

Oxidative Addition: The active Pd(0) catalyst, coordinated to the pyridine carboximidamide ligand, reacts with an aryl halide (Ar-X). The electron-donating nature of the tert-butoxy group enhances the electron density on the palladium, facilitating the insertion of the metal into the Ar-X bond to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. The stability of the chelated complex is crucial during this phase to prevent side reactions.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst. The steric bulk of the 6-tert-butoxy group can promote this step, pushing the coupled product away from the sterically crowded metal center.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-(Tert-butoxy)nicotinonitrile |

| N-(furan-2-ylmethyl)-2-pyridinecarboxamide |

| N-(thiophen-2-ylmethyl)-2-pyridine-carboxamide |

| N-(3-carboxylphenyl)pyridine-2'-carboxamide |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is undergoing a transformation driven by the principles of green chemistry, which seeks to create more efficient and environmentally friendly chemical processes. nih.gov For compounds like 6-(Tert-butoxy)pyridine-3-carboximidamide, future synthetic strategies will likely move away from traditional, often harsh and multi-step procedures towards more sustainable alternatives.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly reducing reaction times, solvent waste, and energy consumption while often increasing yields. researchgate.netacs.org MCRs are advantageous for creating libraries of pyridine derivatives by systematically varying the initial building blocks. nanoscalereports.com

Green and Recyclable Catalysts: There is a growing emphasis on replacing hazardous and expensive metal catalysts with greener alternatives. Research is exploring the use of heterogeneous catalysts like zeolites, nano copper ferrite, and iron salts (e.g., FeCl₃), which are often more environmentally benign, easily separated from the reaction mixture, and can be reused for multiple cycles. organic-chemistry.orgrsc.orgnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times (from hours to minutes) and improved product yields compared to conventional heating methods. acs.orgnih.gov Ultrasonic irradiation is another non-conventional energy source being explored to promote the synthesis of pyridine derivatives. researchgate.net

Environmentally Benign Solvents: A major goal of sustainable chemistry is to replace volatile and toxic organic solvents. Future syntheses will increasingly utilize water or other eco-friendly solvents, or be conducted under solvent-free conditions, to minimize environmental impact. nih.gov

| Synthesis Strategy | Key Advantages | Example Catalyst/Condition |

| One-Pot Reactions | Reduced reaction time, less waste, high efficiency. acs.org | Base-catalyzed (DIPEA), metal-free conditions. organic-chemistry.org |

| Green Catalysis | Recyclable, lower toxicity, cost-effective. researchgate.netorganic-chemistry.org | Zeolites, Iron (FeCl₃), Nano copper ferrite. nanoscalereports.comrsc.orgnih.gov |

| Microwave-Assisted | Shorter reaction times (minutes vs. hours), higher yields. nih.gov | Microwave irradiation in ethanol. acs.org |

| Solvent-Free/Water | Minimized environmental impact, reduced toxicity. nih.gov | Solvent-free reaction conditions. nih.gov |

Discovery of New In Vitro Biological Targets for Pyridine Carboximidamides

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov While initial research may focus on a specific target, the broader class of pyridine carboximidamides holds potential against a wide array of biological targets. Future research will involve screening these compounds against diverse panels of enzymes, receptors, and cell lines to uncover new therapeutic applications.

Emerging biological targets for this class of compounds include:

Antimicrobial and Antifungal Agents: With the rise of drug-resistant pathogens, there is a critical need for new antimicrobial agents. Pyridine carboxamide derivatives have shown promise as potent antibacterial and antifungal compounds, with some exhibiting activity comparable to existing drugs. mdpi.commdpi.com

Anticancer Agents: Various pyridine derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. nanoscalereports.com Future work will aim to identify the specific molecular targets of these compounds, such as protein kinases (e.g., VEGFR-2) or other proteins involved in cancer cell proliferation and survival. researchgate.net

Anti-inflammatory Agents: Inflammation is a key factor in numerous chronic diseases. Pyridine-based compounds have been synthesized and evaluated for their anti-inflammatory properties, showing potential for the development of new treatments for inflammatory conditions. nih.gov

Enzyme Inhibition: The pyridine carboximidamide scaffold can be tailored to fit the active sites of various enzymes. This makes them attractive candidates for developing inhibitors for enzymes implicated in diseases like Alzheimer's (cholinesterase inhibitors) or metabolic disorders.

| Biological Target Area | Rationale | Example Findings |

| Antimicrobial | Urgent need for new antibiotics to combat resistance. researchgate.net | Derivatives show activity against bacterial and fungal strains. mdpi.com |

| Anticancer | Scaffold is common in cytotoxic compounds. | Inhibition of cancer cell lines (e.g., HepG2, MCF-7) and key enzymes like VEGFR-2. researchgate.net |

| Anti-inflammatory | Chronic inflammation underlies many diseases. | Synthesized compounds show promising anti-inflammatory activity in vitro. nih.gov |

Advancements in Computational Design and Prediction for Compound Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new molecules before they are synthesized. For derivatives of this compound, computational methods can accelerate the discovery process, reduce costs, and improve the success rate of identifying potent and selective compounds.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking studies can help elucidate the mechanism of action, predict binding affinity, and guide the design of derivatives with improved interactions with the target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing 2D or 3D-QSAR models, researchers can predict the activity of unsynthesized analogs and prioritize the most promising candidates for synthesis. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models are used to screen virtual compound libraries to identify novel scaffolds that fit the required criteria.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This in silico analysis helps to identify compounds with poor drug-like properties early in the discovery process, allowing researchers to focus on candidates with a higher probability of success in clinical trials.

Integration with High-Throughput Screening (HTS) and Combinatorial Chemistry

To rapidly explore the biological potential of the pyridine carboximidamide scaffold, modern drug discovery relies on the integration of high-throughput screening (HTS) and combinatorial chemistry. This synergy allows for the synthesis and evaluation of vast numbers of compounds in a short period.

Combinatorial Chemistry: This approach involves the systematic and repetitive connection of a set of chemical "building blocks" to create a large library of related compounds. Using the sustainable synthetic methods described in section 8.1, diverse libraries of pyridine carboximidamide derivatives can be generated by varying the substituents on the pyridine ring and the carboximidamide group.

High-Throughput Screening (HTS): HTS utilizes automated robotics and sensitive detection methods to test thousands of compounds simultaneously against a specific biological target. By screening a combinatorial library of pyridine carboximidamides, researchers can quickly identify "hits"—compounds that exhibit the desired biological activity. These hits then serve as the starting point for further optimization.

This integrated approach accelerates the identification of lead compounds and allows for a more comprehensive exploration of the structure-activity relationships within the pyridine carboximidamide chemical class.

Exploration of Diverse Chemical Space through Derivatization and Scaffold Hopping

To fully exploit the potential of the this compound core, future research will focus on systematically modifying its structure to explore new regions of chemical space and improve its properties.

Derivatization: This involves the synthesis of a series of analogs where specific parts of the parent molecule are altered. For instance, the tert-butoxy (B1229062) group could be replaced with other alkoxy groups of varying sizes or electronic properties. Similarly, the carboximidamide functional group can be modified, or additional substituents can be introduced onto the pyridine ring. This systematic derivatization is crucial for establishing a clear Structure-Activity Relationship (SAR), which guides the optimization of potency, selectivity, and pharmacokinetic properties. mdpi.com

Scaffold Hopping: This strategy involves making more significant changes to the core structure of the molecule while retaining its key pharmacophoric features. For the pyridine carboximidamide class, this could mean replacing the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine (B1678525), pyrazole) or replacing the carboximidamide group with a bioisosteric equivalent. Scaffold hopping is a powerful technique for discovering novel chemotypes that may possess improved properties, such as enhanced potency, a better safety profile, or novel intellectual property.

Through these combined strategies, researchers can navigate the vast landscape of chemical possibilities to develop optimized pyridine carboximidamide-based compounds for a wide range of applications.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

Basic: How can researchers validate the purity and structure of 6-(Tert-butoxy)pyridine-3-carboximidamide?

Answer: Multi-modal characterization is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies tert-butoxy protons (δ ~1.2 ppm, singlet) and pyridine ring protons (δ 7.0–8.5 ppm). Carboximidamide NH₂ groups appear as broad singlets (δ ~5–6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: What computational methods quantify the electronic effects of the tert-butoxy group on pyridine reactivity?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects. The tert-butoxy group’s electron-donating nature increases pyridine ring electron density, lowering electrophilic substitution activation barriers. Hammett σₚₐᵣₐ values (σₘ ~ -0.15) can predict regioselectivity in nitration or halogenation .

Advanced: How to address regioselectivity challenges during functionalization of this compound?

Answer: Steric and electronic factors dominate:

- Steric Effects : The bulky tert-butoxy group directs electrophiles to the less hindered C-2 or C-4 positions.

- Electronic Effects : Electron-rich C-5 (para to tert-butoxy) favors electrophilic attacks.

Case Study : Bromination of tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate occurs at C-4 due to steric shielding at C-6 .

Data Contradiction: How to resolve inconsistencies in reported reaction yields for tert-butoxy-pyridine intermediates?

Answer: Key variables to optimize:

- Catalyst Loading : Adjust DMAP or Lewis acid (e.g., ZnCl₂) concentrations to mitigate side reactions.

- Temperature Control : Low temperatures (0–5°C) improve selectivity for Boc protection .

- Moisture Sensitivity : Use rigorously dried solvents and inert atmospheres to prevent hydrolysis of silyl ethers .

Advanced: What are the limitations of X-ray crystallography for tert-butoxy-pyridine derivatives?

Answer: The tert-butyl group’s conformational flexibility often prevents crystal formation. Alternatives include:

- Co-crystallization : Use of halogen-bond donors (e.g., 1,2-diiodotetrafluorobenzene) to stabilize lattices.

- MicroED : Cryo-electron microscopy for nanocrystalline samples .

Basic: What are common degradation pathways for this compound under acidic conditions?

Answer: Acidic hydrolysis cleaves the tert-butoxy group, generating pyridine-3-carboximidamide and isobutylene. Stability studies (pH 1–3, 37°C) show t₁/₂ < 24h, necessitating storage at neutral pH and -20°C .

Advanced: How to design a stability-indicating assay for this compound in biological matrices?

Answer: Use LC-MS/MS with:

- Column : HILIC (hydrophilic interaction) for polar metabolites.

- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) to isolate the analyte.

- Stability Markers : Monitor degradation products (e.g., free carboximidamide) via MRM transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.